Methyl 2-bromothiazole-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLVIKMXFBRZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378502 | |
| Record name | Methyl 2-bromothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54045-74-8 | |
| Record name | Methyl 2-bromothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromothiazole-5-carboxylate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preamble and Contextual Significance of Methyl 2 Bromothiazole 5 Carboxylate in Advanced Chemical Research
Significance of Thiazole-Containing Heterocycles in Contemporary Science
Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. researchgate.netguidechem.com This structural motif is present in numerous natural and synthetic molecules of significant scientific interest. ijarsct.co.in The thiazole (B1198619) ring is aromatic, a property conferred by the delocalization of six π-electrons, which contributes to its stability and unique reactivity. ijarsct.co.innih.gov
In medicinal chemistry, the thiazole nucleus is a crucial pharmacophore found in a variety of therapeutic agents. ijsrst.com Its presence is associated with a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. ijarsct.co.inijsrst.com A notable example is the thiazole ring's presence in thiamine (B1217682) (Vitamin B1), which is essential for proper neurological function. researchgate.netnih.gov The ability of the nitrogen and sulfur heteroatoms to coordinate with metal ions also makes thiazole derivatives valuable in the development of therapeutic agents with enhanced activity. researchgate.net Furthermore, thiazole-containing compounds have been investigated for their potential in treating central nervous system (CNS) disorders. nih.gov
Role of Methyl 2-bromothiazole-5-carboxylate as a Strategic Building Block in Organic Synthesis
This compound serves as a critical intermediate in organic synthesis, primarily due to the reactivity of its bromine and ester functional groups. chemimpex.com The bromine atom at the 2-position of the thiazole ring is susceptible to various coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. guidechem.comchemimpex.com This reactivity is fundamental to its application in drug discovery and the creation of novel agrochemicals. chemimpex.com
This compound is a key component in the synthesis of various pharmaceuticals, particularly antimicrobial agents. chemimpex.com Its structure allows for modifications that can modulate biological activity, a valuable attribute in the development of new drugs. chemimpex.com In the agrochemical sector, it is utilized in the formulation of fungicides and herbicides to protect crops. chemimpex.com Researchers also employ this compound in biochemical studies related to enzyme inhibition and receptor binding, as well as in the development of specialty polymers and materials. chemimpex.com
Physicochemical Properties
This compound is typically a white to yellow or orange crystalline powder. chemimpex.comcymitquimica.com It is characterized by the following physicochemical properties:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₄BrNO₂S | chemimpex.comcymitquimica.comnih.gov |
| Molecular Weight | 222.06 g/mol | chemimpex.comcymitquimica.comnih.gov |
| Melting Point | 59 - 63 °C | chemimpex.com |
| Appearance | White to yellow to orange powder to crystal | chemimpex.comcymitquimica.com |
| CAS Number | 54045-74-8 | chemimpex.comnih.govsigmaaldrich.com |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
|---|---|---|
| ¹H NMR | The proton NMR spectrum would show characteristic signals for the aromatic proton on the thiazole ring and the methyl protons of the ester group. | ijarsct.co.in |
| ¹³C NMR | The carbon NMR spectrum would reveal signals for the carbons in the thiazole ring, the carbonyl carbon of the ester, and the methyl carbon. | mdpi.com |
| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the ester group and vibrations associated with the thiazole ring. | nih.gov |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the molecule. | uni.lu |
Synthesis and Reactivity
Synthesis
The synthesis of this compound often starts from more readily available precursors. One common synthetic route involves the diazotization of the corresponding amino-thiazole derivative, Methyl 2-aminothiazole-5-carboxylate, followed by a Sandmeyer-type reaction with a bromide source. guidechem.com
Alternative methods have been developed to improve yield and avoid hazardous reagents. For instance, a one-pot synthesis starting from β-methyl methoxyacrylate and thiourea (B124793) has been reported to produce the intermediate 2-aminothiazole-5-carboxylic acid methyl ester with good yield and operational simplicity. guidechem.com
Chemical Reactivity
The reactivity of this compound is dominated by its two functional groups: the bromo substituent and the methyl ester.
Substitution of the Bromo Group: The bromine atom at the 2-position is a good leaving group, making it amenable to various nucleophilic substitution and cross-coupling reactions. For example, it can undergo Suzuki coupling reactions with boronic acids to form new carbon-carbon bonds. guidechem.com This is a powerful tool for introducing a wide range of aryl and heteroaryl substituents at this position.
Modification of the Ester Group: The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, 2-bromothiazole-5-carboxylic acid. bldpharm.com This carboxylic acid can then be converted into other functional groups, such as amides, by reaction with amines, further expanding the synthetic utility of the molecule.
Applications in Research
In Medicinal Chemistry
The structural framework of this compound is a valuable scaffold for the design and synthesis of new therapeutic agents. Its ability to serve as a precursor to a wide range of substituted thiazoles allows for the exploration of structure-activity relationships in drug discovery programs. nih.govchemimpex.com For instance, derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents. ijsrst.com
In Agrochemicals
In the field of agricultural science, this compound is an important intermediate for the development of new pesticides. chemimpex.com The thiazole moiety is known to contribute to the efficacy of fungicides and herbicides, and the ability to functionalize this core structure allows for the fine-tuning of their biological activity and spectrum of control. chemimpex.com
In Materials Science
The reactivity of this compound also lends itself to applications in materials science. chemimpex.com It can be used as a monomer or a precursor to monomers for the synthesis of specialty polymers with tailored electronic, optical, or thermal properties. The incorporation of the thiazole unit into polymer backbones can impart unique characteristics to the resulting materials. chemimpex.com
Synthetic Methodologies for Methyl 2 Bromothiazole 5 Carboxylate
Historical Synthetic Approaches and Associated Challenges
Early synthetic strategies for obtaining the thiazole (B1198619) core of Methyl 2-bromothiazole-5-carboxylate were often based on the Hantzsch thiazole synthesis, the most established method for creating this heterocyclic system. nih.gov This reaction typically involves the cyclization of α-halocarbonyl compounds with a thioamide. nih.gov A traditional pathway to the precursor of the target molecule involved reacting an α-haloacetate with ethyl formate (B1220265) to generate an α-formyl-α-haloacetate, which was then cyclized with thiourea (B124793). guidechem.com
However, these historical methods were fraught with significant challenges that limited their efficiency and scalability:
Hazardous Reagents: The starting materials, specifically α-haloacetates, are potent lachrymators (tear-inducing agents), making them difficult and hazardous to handle. guidechem.com
Intermediate Instability: Key intermediates in these multi-step sequences were often highly unstable, complicating the reaction control and leading to decomposition and reduced yields. guidechem.com
Harsh Reaction Conditions: The thiazole ring is less aromatic and electron-rich than heterocycles like thiophene. acs.org Consequently, direct electrophilic substitution, such as bromination, is significantly less facile and often requires aggressive reaction conditions to proceed, which can lead to side reactions and purification difficulties. acs.org
Contemporary and Optimized Synthetic Routes
To overcome the limitations of earlier methods, modern research has focused on developing more efficient, safer, and higher-yielding synthetic pathways. These contemporary routes employ strategies such as one-pot reactions, optimized diazotization protocols, and regioselective bromination techniques.
A significant improvement in the synthesis of the key precursor, 2-aminothiazole-5-carboxylic acid methyl ester, involves a one-pot methodology. This approach starts with β-methyl methoxyacrylate, which is reacted with thiourea and iodine in a single vessel. guidechem.com The reaction proceeds at 85°C to form the desired aminothiazole ester. guidechem.com
The primary advantages of this one-pot strategy are:
Avoidance of Hazardous Reagents: It bypasses the need for highly lachrymatory α-haloacetates. guidechem.com
Operational Simplicity: By consolidating multiple steps into a single procedure, it avoids the complex separation and purification of unstable intermediates. guidechem.com
Improved Yield: This streamlined process leads to a higher yield of the aminothiazole precursor, which can often be used in the subsequent step without further purification. guidechem.com
The synthesis of this compound inherently involves the presence of both an ester and a halogen on the thiazole ring. The sequence of these functionalization steps is critical. While direct bromination of a pre-existing thiazole ester is possible, a more controlled and widely documented approach involves the halogenation of a pre-formed aminothiazole ester. The precursor, 2-aminothiazole-5-carboxylic acid, is first converted to its methyl ester, which is then subjected to a diazotization-bromination reaction to install the bromine atom at the C2 position. This sequence is generally preferred as it avoids the harsh conditions that might be required for direct bromination of the less-activated ester-substituted thiazole ring.
The conversion of the 2-amino group of 2-aminothiazole-5-carboxylic acid methyl ester into a 2-bromo group is a critical transformation, typically achieved via a Sandmeyer-type reaction. researchgate.netorganic-chemistry.org This process involves two key steps: the diazotization of the primary amine followed by the displacement of the resulting diazonium group with a bromide ion.
Standard Protocol: The amine is treated with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid), at low temperatures (typically 0–5°C) to form an arenediazonium salt. guidechem.comyoutube.com This intermediate is then reacted with a copper(I) bromide (CuBr) solution, which catalyzes the release of nitrogen gas and the formation of the C-Br bond. guidechem.comguidechem.com
Challenges and Optimizations: A common issue with this method is that the reaction product can become enveloped in a large amount of solid copper bromide and cuprous bromide, which are insoluble in the organic medium, leading to complicated post-reaction processing and low yields. guidechem.com
To address this, an optimized process has been developed. By carefully controlling the reaction parameters—specifically the diazotization temperature (0–5°C), time (40 minutes), and the molar ratios of the reactants—a significantly improved outcome can be achieved. Under optimized conditions, using 2-aminothiazole-5-carboxylic acid methyl ester, phosphoric acid, nitric acid, sodium nitrite, and copper bromide, the product can be synthesized with a purity of 99.5% and in a high yield of 84.7%. guidechem.com
Alternative reagents for this transformation include organic nitrites like isoamyl nitrite or tert-butyl nitrite (t-BuONO) in the presence of copper(II) bromide (CuBr₂). guidechem.comnih.gov This approach can sometimes be performed under milder conditions, at slightly higher temperatures, and without the use of strong mineral acids. guidechem.com
A powerful and versatile strategy for the regioselective synthesis of bromothiazoles is the sequential bromination-debromination method. lookchem.comacs.org This technique provides access to a full family of brominated thiazoles, including isomers that are difficult to obtain through direct electrophilic substitution. acs.orglookchem.com
The general approach involves an initial exhaustive bromination of the thiazole ring to produce a polybrominated species, such as 2,4,5-tribromothiazole. lookchem.com This is followed by a selective debromination step, where one or more bromine atoms are removed using organometallic reagents like butyllithium (B86547) or specific Grignard reagents. lookchem.com By carefully choosing the reagent and controlling the reaction conditions, specific bromine atoms can be selectively cleaved, yielding the desired bromothiazole isomer. This method offers excellent control over regiochemistry and can be performed without the use of elemental bromine. lookchem.comacs.org
Summary of Synthetic Routes
The following table summarizes the key findings for the synthesis of this compound and its immediate precursor.
| Route | Starting Material(s) | Key Reagents | Product | Reported Yield | Reference |
| One-Pot Cyclization | β-methyl methoxyacrylate, Thiourea | Iodine, Heat (85°C) | 2-Aminothiazole-5-carboxylic acid methyl ester | Not specified, but stated as high | guidechem.com |
| Optimized Diazotization | 2-Aminothiazole-5-carboxylic acid methyl ester | NaNO₂, H₃PO₄, HNO₃, CuBr | This compound | 84.7% | guidechem.com |
| Diazotization (Ethyl Ester) | Ethyl 2-aminothiazole-4-carboxylate | NaNO₂, H₂SO₄, CuBr | Ethyl 2-bromothiazole-5-carboxylate | ~68% | guidechem.com |
| Diazotization (Ethyl Ester) | Ethyl 2-aminothiazole-4-carboxylate | Nitrite ester, CuBr | Ethyl 2-bromothiazole-5-carboxylate | ~68% | guidechem.com |
Chemical Reactivity and Derivatization Strategies of Methyl 2 Bromothiazole 5 Carboxylate
Nucleophilic Substitution Reactions at the Thiazole (B1198619) Bromine Center
The bromine atom at the 2-position of the thiazole ring in methyl 2-bromothiazole-5-carboxylate is susceptible to nucleophilic substitution. This reactivity allows for the introduction of a diverse range of functional groups onto the thiazole core. The thiazole ring system is sensitive to the effects of substituents, which can influence the rate and outcome of these reactions. rsc.org
The general mechanism for nucleophilic aromatic substitution (SNAr) on 2-halothiazoles involves the attack of a nucleophile at the carbon bearing the halogen. This proceeds through a high-energy intermediate, and the stability of this intermediate influences the reaction rate. The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring, as well as the carboxylate group at the 5-position, facilitates this type of reaction by stabilizing the negative charge in the transition state. rsc.org
Common nucleophiles used in these reactions include amines, thiols, and alkoxides, leading to the formation of 2-amino, 2-thio, and 2-alkoxy-thiazole derivatives, respectively. The choice of solvent and reaction conditions, such as temperature and the presence of a base, can significantly impact the efficiency of the substitution. For instance, reactions with benzenethiolate (B8638828) ions in methanol (B129727) have been studied to understand the kinetics and mechanisms of these transformations. rsc.org
It is important to consider the protonation state of the nucleophile, as it greatly affects its nucleophilicity. libretexts.org For example, a hydroxide (B78521) ion is a much more potent nucleophile than a water molecule. libretexts.org The choice of solvent is also critical; polar aprotic solvents can enhance the reactivity of anionic nucleophiles by minimizing solvation of the nucleophile. libretexts.org
Carbon-Carbon Bond Forming Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to functionalize heterocyclic compounds like this compound. nih.govlibretexts.org These reactions typically involve an organic halide or triflate, an organometallic reagent, and a palladium catalyst. libretexts.org
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.org In the context of this compound, the bromine atom at the 2-position serves as the leaving group, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. This reaction is instrumental in the synthesis of complex molecules, including those with potential biological activity. For example, it has been used in the synthesis of Febuxostat, a drug for treating gout, by coupling a substituted phenylboronic acid with a thiazole derivative. guidechem.com
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the halide in this reaction follows the order I > Br > OTf >> Cl > F. libretexts.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Thiazole Derivatives
| Thiazole Substrate | Boronic Acid/Ester | Catalyst | Product | Application |
| 2-amino-5-bromothiazole derivative | 4-fluorophenylboronic acid | Pd catalyst | N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | Anticancer agent mdpi.com |
| Ethyl 2-bromothiazole-5-carboxylate derivative | 3-cyano-4-isobutoxyphenylboronic acid pinacol (B44631) ester | Pd catalyst | 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat) | Anti-gout drug guidechem.com |
| 5-bromosalicylaldehyde | various arylboronic acids | Pd catalyst | Biaryl compounds | Synthesis of complex organic molecules researchgate.net |
This table provides illustrative examples and is not exhaustive.
The Heck reaction is another important palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.org This reaction can be applied to this compound to introduce alkenyl substituents at the 2-position. The reaction typically proceeds with trans selectivity. organic-chemistry.org The mechanism involves the oxidative addition of the halide to a Pd(0) species, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org
Other palladium-catalyzed transformations, such as the Sonogashira and Stille couplings, further expand the synthetic utility of this compound. The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by both palladium and copper complexes. wikipedia.orgyoutube.com This allows for the introduction of alkynyl moieties onto the thiazole ring. The reactivity of the halide in Sonogashira coupling generally follows the order I > OTf > Br > Cl. youtube.com The Stille reaction, on the other hand, utilizes organostannanes as the coupling partners. libretexts.org
These cross-coupling reactions are often regioselective. For instance, in dihalogenated thiazoles, the reaction can preferentially occur at the more electron-deficient position. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.govorganic-chemistry.orgorganic-chemistry.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Key Features |
| Suzuki-Miyaura | Organoboron compound + Organic halide/triflate | Forms C(sp2)-C(sp2) or C(sp2)-C(sp3) bonds. libretexts.org |
| Heck | Alkene + Organic halide/triflate | Forms a new C-C bond at the alkene position. organic-chemistry.org |
| Sonogashira | Terminal alkyne + Organic halide/triflate | Requires a copper co-catalyst; forms C(sp2)-C(sp) bonds. wikipedia.orglibretexts.org |
| Stille | Organostannane + Organic halide/triflate | Tolerates a wide range of functional groups. libretexts.org |
| Negishi | Organozinc compound + Organic halide/triflate | Often proceeds with high stereospecificity. libretexts.org |
Redox Transformations: Oxidation and Reduction Pathways of the Thiazole Moiety
The thiazole ring in this compound can undergo redox transformations, although these are less common than substitutions and cross-coupling reactions. Oxidation of the sulfur atom in the thiazole ring can lead to the formation of thiazole S-oxides or S,S-dioxides. These oxidized species can exhibit altered reactivity and biological activity. For instance, a sulfone moiety on a thiazole ring can act as a versatile reactive tag, facilitating further transformations. nih.gov
Reduction of the thiazole ring is also possible, though it often requires harsh conditions and can lead to ring opening. More commonly, the ester group at the 5-position can be reduced to an alcohol using standard reducing agents like lithium aluminum hydride. This transformation provides another handle for further derivatization of the molecule.
Functionalization of the Thiazole Ring System for Enhanced Reactivity
The reactivity of the thiazole ring can be modulated by the introduction of various functional groups. nih.gov For instance, the presence of electron-withdrawing groups generally enhances the susceptibility of the ring to nucleophilic attack. Conversely, electron-donating groups can increase the electron density of the ring, making it more reactive towards electrophiles.
The synthesis of substituted thiazoles often involves the Hantzsch thiazole synthesis, which is a condensation reaction between an α-haloketone and a thioamide. researchgate.net Modifications to this method and other synthetic strategies allow for the preparation of a wide variety of functionalized thiazoles. guidechem.com The introduction of a bromine atom, as in this compound, is a key strategy for enabling subsequent cross-coupling reactions. nih.gov
Strategies for Introducing Thiazole Moieties into Complex Molecular Architectures
This compound is a valuable building block for incorporating the thiazole moiety into larger, more complex molecules. chemimpex.com The diverse reactivity of this compound allows for its use in a variety of synthetic strategies. The cross-coupling reactions discussed previously are primary methods for attaching the thiazole ring to other molecular scaffolds. researchgate.netcolab.ws
Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. guidechem.com This provides a point of attachment for building out more complex structures. The thiazole nucleus is a common feature in many biologically active compounds, including anticancer and antimicrobial agents, making these synthetic strategies highly relevant in drug discovery. nih.govcolab.wsnih.gov
Allyl Carboxylate Transposition (ACT) via Radical Migration
The derivatization of "this compound" through an Allyl Carboxylate Transposition (ACT) via radical migration represents a novel and currently theoretical application of a powerful synthetic methodology. As of this writing, specific literature detailing the ACT of this particular heterocyclic compound is not available. However, the general principles of this transformation, particularly the cobalt-hydride catalyzed variant, suggest a promising strategy for its functionalization. nih.govguidechem.comlibretexts.org
The ACT reaction is a highly atom-economical process that allows for the transposition of an alkene and a carboxylate group within an allyl carboxylate molecule. nih.govlibretexts.org Traditional methods often rely on two-electron processes, such as 3,3-sigmatropic rearrangements or transition metal-catalyzed allylic rearrangements, which typically result in 1,2-alkene/1,3-acyloxy shifted products. nih.gov In contrast, the radical-based approach enables access to distinct 1,3-alkene/1,2-acyloxy shifted products, thereby expanding the synthetic possibilities. guidechem.comlibretexts.org
The proposed mechanism for a cobalt-hydride catalyzed ACT involves a metal-hydride hydrogen atom transfer (MHAT) to the alkene of an allyl carboxylate. nih.govlibretexts.org This generates a radical intermediate which can then undergo a 1,2-radical migration (RaM) of the carboxylate group to form a more stable radical. uchicago.edu Subsequent steps would then lead to the final rearranged product. This strategy has been shown to have broad functional group tolerance and is suitable for the late-stage modification of complex molecules, making it an attractive potential method for derivatizing the thiazole core. guidechem.comlibretexts.org
To apply this to "this compound," one would first need to synthesize the corresponding allyl ester. This could be achieved through standard esterification or transesterification procedures. The resulting allyl 2-bromothiazole-5-carboxylate could then be subjected to the conditions of a radical ACT reaction.
While specific experimental data for the ACT of allyl 2-bromothiazole-5-carboxylate is not available, the general scope of the cobalt-hydride catalyzed ACT reaction with various other substrates provides an indication of its potential applicability. The reaction has been shown to be effective for a range of aryl and alkyl carboxylates. uchicago.edu
Table 1: General Scope of Cobalt-Hydride Catalyzed Allyl Carboxylate Transposition (ACT) via 1,2-Radical Migration (RaM)
| Migrating Group (Carboxylate) | Product Type | Yield | Reference |
| Benzoate | 1,3-Alkene/1,2-Acyloxy Shifted | Moderate to Good | uchicago.edu |
| 2-Naphthoate | 1,3-Alkene/1,2-Acyloxy Shifted | Moderate to Good | uchicago.edu |
| Aliphatic Esters | 1,3-Alkene/1,2-Acyloxy Shifted | Moderate to Good | uchicago.edu |
The data in Table 1, derived from studies on other carboxylates, suggests that the electronic nature of the migrating group has some influence on the reaction efficiency. uchicago.edu Given that the 2-bromothiazole (B21250) moiety is an electron-deficient system, its migration aptitude in a radical transposition would be a key factor to investigate. The successful application of this methodology would provide a novel route to previously inaccessible derivatives of "this compound," offering new building blocks for medicinal and materials chemistry. nih.govlibretexts.org Further research is required to explore the viability of this synthetic strategy for this specific heterocyclic compound.
Advanced Research Frontiers and Translational Applications of Methyl 2 Bromothiazole 5 Carboxylate and Its Derivatives
Pharmaceutical Chemistry and Drug Discovery Research
The thiazole (B1198619) scaffold is a privileged structure in medicinal chemistry, present in numerous clinically approved drugs. researchgate.net Derivatives of Methyl 2-bromothiazole-5-carboxylate are actively being explored for their potential to address a range of health challenges, from infectious diseases to metabolic disorders. chemimpex.comresearchgate.net
The thiazole ring is a core component of many compounds demonstrating potent antimicrobial properties. nih.govglobalresearchonline.net Researchers have successfully utilized this compound as a starting material to synthesize novel agents with significant activity against various pathogens. chemimpex.comgoogle.com The inherent biological activity of the thiazole nucleus, combined with the versatility for chemical modification, makes it a focal point in the search for new treatments for bacterial and fungal infections. chemimpex.commdpi.com
Thiazole derivatives have emerged as a promising class of antifungal agents. nih.gov Research has demonstrated that compounds derived from precursors like this compound exhibit notable efficacy against various fungal strains, including those resistant to existing therapies. chemimpex.comnih.govsmolecule.com
A study focusing on newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system revealed exceptionally high activity against 30 clinical isolates of Candida albicans. nih.gov Several of these compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.008 µg/mL, indicating potent antifungal action. nih.gov The high lipophilicity of these derivatives was correlated with their strong antifungal effect, suggesting a mechanism that may involve disruption of the fungal cell wall or membrane. nih.govnih.gov
Further research into other thiazole derivatives has shown broad-spectrum antifungal potential. For instance, certain benzo[d]thiazole derivatives displayed significant activity against Aspergillus niger with MIC values in the range of 50–75 μg/mL. nih.gov Another investigation of heteroaryl thiazole derivatives identified compounds with MIC values between 0.06 and 0.47 mg/mL against various fungal species, with docking studies suggesting inhibition of the fungal enzyme 14α-lanosterol demethylase as a probable mechanism of action. mdpi.com Commercially available fungicides like thifluzamide, which contain a thiazole ring, underscore the agricultural and clinical importance of this heterocyclic scaffold in combating fungal pathogens. wikipedia.orgacs.org
Table 1: Antifungal Activity of Selected Thiazole Derivatives
| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives (T2, T3, T4) | Candida albicans (clinical isolates) | 0.008–0.98 µg/mL | nih.gov |
| Benzo[d]thiazole derivatives (13, 14) | Aspergillus niger | 50–75 µg/mL | nih.gov |
| Heteroaryl thiazole derivative (Compound 9) | Fungal panel | 0.06–0.23 mg/mL | mdpi.com |
| 2-phenyl-1,3-thiazole derivative (12) | Aspergillus niger | 125–150 µg/mL | nih.gov |
The quest for novel antibacterial agents to combat rising drug resistance has led to significant interest in thiazole-based compounds. acs.orgnih.gov this compound has been explicitly used in the synthesis of piperidine (B6355638) derivatives and pyrrolamide-type inhibitors that target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival. google.comgoogle.comnih.gov
A variety of thiazole derivatives have demonstrated broad-spectrum antibacterial activity. For example, certain synthesized thiazole compounds have shown inhibitory effects against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. nih.govjchemrev.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic parts, may facilitate their penetration into bacterial cell membranes, contributing to their inhibitory action. mdpi.com
Research has quantified the antibacterial potency of several thiazole series. One study reported a new series of 1,3-thiazole derivatives where specific compounds exhibited MIC values between 50 and 75 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. nih.gov Another investigation into heteroaryl thiazole derivatives found compounds with MIC values ranging from 0.23 to 0.70 mg/mL against a panel of bacteria, including resistant strains, with efficacy higher than the reference drug ampicillin (B1664943) in some cases. mdpi.com These findings highlight the potential of developing this compound derivatives into potent antibacterial drugs. chemimpex.com
Table 2: Antibacterial Activity of Selected Thiazole Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Benzo[d]thiazole derivatives (13, 14) | MRSA, E. coli | 50–75 µg/mL | nih.gov |
| Thiazole derivative (Compound 17a) | S. aureus | 160 µg/mL | tandfonline.com |
| Heteroaryl thiazole derivative (Compound 3) | Bacterial panel | 0.23–0.70 mg/mL | mdpi.com |
| Thiazole derivative | Shigella dysenteriae | 125 µg/mL | nih.gov |
| Pyrrolamide-type GyrB/ParE inhibitor (Compound 9) | S. aureus Gyrase | IC50: 0.0019 µmol/L | nih.gov |
Beyond antimicrobial research, derivatives of thiazole are being investigated for their potential in treating metabolic diseases. A key area of focus is the inhibition of Stearoyl-CoA Desaturase (SCD), an enzyme pivotal in lipid metabolism. nih.govnih.gov
Stearoyl-CoA Desaturase (SCD) is a critical enzyme that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids. nih.govacs.org Overexpression or heightened activity of SCD, particularly the SCD1 isoform, is linked to various metabolic disorders. medchemexpress.com Consequently, inhibiting SCD1 has become a significant therapeutic target. acs.orgnih.gov
Research has identified thiazole-containing compounds as potent inhibitors of SCD1. nih.govwipo.int Structure-activity relationship (SAR) studies have shown that the thiazole ring is a key pharmacophore for SCD1 inhibition. nih.gov For instance, a thiazole amide analog was identified as a powerful tool for studying SCD biology. nih.gov Further research by Merck Frosst led to the development of thiazole and thiadiazole analogues as SCD1 inhibitors, with studies indicating that substitutions on the thiazole ring significantly impact potency. nih.gov In one series, a thiazole carboxylic acid derivative demonstrated high potency and favorable pharmacokinetic properties. nih.gov
Table 3: Thiazole Derivatives as SCD1 Inhibitors
| Compound Class | Key Structural Feature | Reported Activity | Reference |
|---|---|---|---|
| Thiazole amide analog (MF-152) | Amide linkage on thiazole ring | Identified as an excellent tool for in vivo SCD biology studies | nih.gov |
| Thiazole and thiadiazole analogues | Pyrazine and piperidine substitutions | Superior efficacy with ether and carbonyl linkers | nih.gov |
| Thiazole carboxylic acid derivative | Carboxylic acid substitution | High potency and promising pharmacokinetic profile | nih.gov |
| Pyridazine (B1198779) and Thiazole Carboxylic Acids | Carboxylic acid derivatives | Thiazole derivative showed higher potency than pyridazine analog | nih.gov |
The inhibition of SCD1 has profound implications for treating obesity and type-2 diabetes. nih.gov SCD1 is a central regulator of hepatic lipogenesis and fatty acid oxidation, and its dysregulation is associated with the metabolic syndrome. nih.govnih.gov By inhibiting this enzyme, thiazole derivatives can help modulate lipid metabolism, offering a promising therapeutic strategy. nih.govnih.gov
Studies in animal models have provided strong validation for this approach. Mice with a genetic deficiency in SCD1 exhibit increased energy expenditure, reduced body fat, enhanced insulin (B600854) sensitivity, and resistance to diet-induced obesity and fatty liver (hepatic steatosis). nih.govnih.gov Pharmacological inhibition of SCD1 with antisense oligonucleotides in mice similarly prevents diet-induced obesity and improves insulin sensitivity. nih.gov These findings suggest that developing potent and selective thiazole-based SCD1 inhibitors could lead to new treatments for obesity, type-2 diabetes, and other related metabolic conditions. medchemexpress.comnih.gov
Applications in Anticancer Chemotherapy Research
The thiazole nucleus is a constituent of several compounds with demonstrated anticancer properties. nih.govresearchgate.net Derivatives of this compound have been investigated for their potential in anticancer chemotherapy, with research focusing on their ability to induce apoptosis and inhibit cancer cell proliferation. nih.gov For instance, novel thiazole-5-carboxamide (B1230067) derivatives have been synthesized and evaluated for their anticancer activity. mdpi.com
In one study, a series of 2-amino-4-methylthiazole-5-carboxylate derivatives were synthesized and screened for their anticancer potential. nih.gov Two compounds, 3g (NSC:788170) and 4c (NSC:788176), emerged as potent agents in the National Cancer Institute's (NCI) anticancer screening. nih.gov Compound 3g exhibited a GI50 value of 0.865 μM against the EKVX non-small cell lung cancer cell line and 1.20 μM against the MDA-MB-468 breast cancer cell line. nih.gov Compound 4c displayed GI50 values of 0.34 and 0.96 μM against the HOP-92 and EKVX non-small cell lung cancer cell lines, respectively, and 1.08 μM against the MDA-MB-231/ATCC breast cancer cell line. nih.gov
Another study focused on bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives. nih.gov Compound 9b from this series demonstrated a broad spectrum of anticancer activity against 29 of the 60 tested human tumor cell lines in the NCI screen. nih.gov These findings underscore the potential of thiazole derivatives in the development of new anticancer agents.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | Activity (GI50 in µM) |
| 3g (NSC:788170) | EKVX (Non-Small Cell Lung) | 0.865 |
| MDA-MB-468 (Breast) | 1.20 | |
| 4c (NSC:788176) | HOP-92 (Non-Small Cell Lung) | 0.34 |
| EKVX (Non-Small Cell Lung) | 0.96 | |
| MDA-MB-231/ATCC (Breast) | 1.08 | |
| 9b | 29 out of 60 NCI cell lines | Broad Spectrum Activity |
Role as an Intermediate in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of a variety of bioactive molecules due to the reactivity of its bromine atom, which allows for diverse functionalization. chemimpex.comguidechem.com This compound serves as a foundational element for introducing the thiazole scaffold into larger, more complex molecules with therapeutic potential. guidechem.com Its applications extend to the development of antimicrobial agents, where the thiazole ring is known to contribute to biological activity. chemimpex.comnih.gov
The synthesis of various biologically active compounds, such as analgesic, antifungal, and antibacterial agents, has been achieved using derivatives of bromo-thiazoles. For example, eight novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives were prepared and showed promising analgesic and antiproliferative activities. nih.gov The versatility of this compound as a synthetic intermediate is a cornerstone of its importance in medicinal chemistry. chemimpex.com
Synthesis of Thiazole-Derived Inhibitors for Specific Biological Targets (e.g., ATGL, MAGL, Bacterial Type IIA Topoisomerases)
The development of selective enzyme inhibitors is a significant area of pharmaceutical research. Thiazole derivatives have shown promise as inhibitors of various enzymes, and this compound is a valuable precursor in this context.
Monoacylglycerol Lipase (MAGL) Inhibitors: MAGL is a key enzyme in the endocannabinoid system and a target in cancer therapy. nih.govnih.gov Researchers have synthesized 2-amino-4-methylthiazole-5-carboxylate derivatives that act as potent and selective MAGL inhibitors. nih.gov In one study, thirteen synthesized compounds inhibited MAGL with IC50 values ranging from 0.037 to 9.60 µM. nih.govresearchgate.net The two most potent compounds, 3g and 4c, had IC50 values of 0.037 and 0.063 µM, respectively. nih.govresearchgate.net
Bacterial Type IIA Topoisomerase Inhibitors: While specific studies directly utilizing this compound for the synthesis of bacterial topoisomerase inhibitors were not identified in the provided search results, the broader class of thiazole derivatives has been investigated for antibacterial properties, which can be linked to the inhibition of essential bacterial enzymes like topoisomerases. nih.gov
Table 2: MAGL Inhibitory Activity of Thiazole-5-carboxylate Derivatives
| Compound | MAGL Inhibition (IC50 in µM) |
| 3g | 0.037 |
| 4c | 0.063 |
| Other Derivatives (3c-f, 4e, 4f, 6b-f) | 0.037 - 9.60 |
Development of Thiazolidinedione and Thiopyran Analogs for Pharmaceutical Research
The synthesis of thiazolidinedione and thiopyran analogs represents another avenue of pharmaceutical research where thiazole derivatives play a role. While the direct use of this compound for synthesizing these specific analogs was not detailed in the provided search results, the structural similarity and the chemical versatility of the thiazole ring suggest its potential as a starting point for creating such compounds. Thiazolidinediones are a well-known class of drugs with applications in metabolic disorders, and thiopyrans are heterocyclic compounds with diverse biological activities. The ability to functionalize the thiazole ring of this compound makes it a plausible candidate for the development of novel derivatives within these classes.
Agrochemical Science and Crop Protection Research
The thiazole ring is not only significant in pharmaceuticals but also a key component in modern agrochemicals. acs.orgacs.org Thiazole-containing compounds are utilized for their fungicidal and herbicidal properties, contributing to crop protection and improved agricultural yields. chemimpex.comresearchgate.net
Formulation of Fungicides and Herbicides
This compound and its derivatives are used in the formulation of fungicides and herbicides. chemimpex.cominnospk.com The thiazole moiety is present in several commercially successful agrochemicals. researchgate.net Examples of commercial pesticides containing the thiazole template include the fungicides thiamethoxam (B1682794) and clothianidin. researchgate.net The structural modifications enabled by the bromo- and carboxylate- groups on the thiazole ring allow for the fine-tuning of biological activity against specific plant pathogens and weeds. acs.orgacs.org The development of green pesticides with low toxicity and high efficacy is an active area of research where thiazole derivatives are prominent. nih.gov
Enhancing Efficacy Against Agricultural Pests and Plant Diseases
The incorporation of the thiazole group into pesticide molecules has been shown to create a broad spectrum of effectiveness against various agricultural pests and plant diseases. acs.orgacs.org The unique chemical properties of the thiazole ring contribute to the enhanced efficacy of these crop protection agents. chemimpex.com Research in this area focuses on understanding the structure-activity relationships of thiazole derivatives to design new and more potent pesticides. nih.gov The goal is to develop innovative solutions that can effectively combat pests and diseases while minimizing environmental impact. acs.orgacs.org
Table 3: Commercially Available Agrochemicals with a Thiazole Moiety
| Agrochemical | Type |
| Thiamethoxam | Insecticide |
| Clothianidin | Insecticide |
| Thiabendazole | Fungicide |
| Thifluzamide | Fungicide |
| Ethaboxam | Fungicide |
| Benthiavalicarb | Fungicide |
| Oxathiapiprolin | Fungicide |
| Fluensulfone | Nematicide |
| Dicloromezotiaz | Development Compound |
Advanced Materials and Polymer Research
The distinct properties of the thiazole ring, such as its aromaticity and the presence of nitrogen and sulfur heteroatoms, make it a desirable component in materials science. guidechem.comnih.gov this compound and its derivatives are utilized in the synthesis of specialty polymers and materials with tailored functionalities. chemimpex.com
Synthesis of Specialty Polymers and Novel Materials
This compound is a key intermediate for creating specialty polymers and advanced materials. chemimpex.com The reactivity of the compound, particularly the bromine at the 2-position and the methyl ester at the 5-position, allows it to be incorporated into larger molecular structures through various synthetic routes. guidechem.com
One significant area of application is in the development of thiazole-linked covalent organic frameworks (COFs). mdpi.com These materials are noted for their large surface area, ordered porous structures, and high stability. mdpi.com For instance, thiazole-linked COFs can be synthesized in situ on the surface of other materials, such as Cu2O, to create composite materials with enhanced properties. mdpi.com The thiazole rings in these frameworks provide redox-active sites and channels for mass transfer. mdpi.com
Derivatives of this compound are also employed in the synthesis of other novel materials. For example, its ethyl ester counterpart, ethyl 2-bromothiazole-5-carboxylate, is used to develop materials like conducting polymers and coatings. chemimpex.com
Development of Materials with Tailored Functional Properties
The incorporation of the thiazole moiety from this compound allows for the development of materials with specific, tailored properties. chemimpex.com Thiazolothiazole (TTZ)-based metal-organic frameworks (MOFs), which can be conceptualized as derivatives, exhibit remarkable multifunctional characteristics. rsc.org These properties are attributed to the fused thiazole rings containing nitrogen and sulfur heteroatoms, which provide exceptional fluorescence and multiple coordination sites. rsc.org
The functional properties of these materials include:
Fluorescence Sensing: The intrinsic fluorescence of the thiazole structure is harnessed for developing sensors. rsc.org
Catalysis: The active sites within the thiazole-based frameworks can act as catalysts. rsc.org
Photochromism and Electrochromism: These materials can change color in response to light or electric fields, making them suitable for smart devices. rsc.org
Furthermore, thiazole-linked COFs have been shown to possess excellent resistance to acids, bases, and redox agents, which is a critical property for applications in harsh environments like wastewater treatment. mdpi.com
| Material Type | Key Structural Feature | Tailored Functional Properties | Potential Applications |
|---|---|---|---|
| Thiazole-Linked Covalent Organic Frameworks (COFs) | Porous, crystalline structure with thiazole linkages | High stability, large surface area, redox activity | Photocatalysis, Wastewater Treatment |
| Thiazolothiazole-Based Metal-Organic Frameworks (MOFs) | Fused thiazole rings with metal nodes | Fluorescence, Catalysis, Photo/Electrochromism | Sensors, Catalysis, Smart Devices |
| Conducting Polymers | Polymer backbone incorporating thiazole units | Electrical conductivity | Coatings, Electronics |
Exploration of Specific Electronic Properties in Materials Science
The aromatic and fully conjugated structure of thiazole-based materials imparts them with unique electronic properties that are actively being explored. mdpi.com The π-electrons in the thiazole ring are free to move, contributing to the aromaticity and electronic characteristics of the resulting materials. nih.gov
In thiazole-linked COFs, the outermost framework can provide abundant redox-active sites, while an inner core (like Cu2O) can exhibit unique photoelectric properties. mdpi.com The formation of a heterojunction in such composite materials can efficiently suppress the recombination of photogenerated electron-hole pairs, thereby enhancing photocatalytic performance. mdpi.com This makes them highly effective for applications like the degradation of pollutants under visible light. mdpi.com
The inherent electronic and mechanical properties of thiazole-based Schiff base compounds also make them important building blocks for new materials with promising applications. nih.gov
Biochemical Systems Probing and Mechanistic Elucidation
In the realm of biochemistry, this compound and its derivatives are valuable tools for investigating complex biological systems. chemimpex.com They are used in studies focusing on enzyme inhibition and receptor-ligand interactions, helping to elucidate biochemical pathways and mechanisms of action. chemimpex.com
Enzyme Inhibition Studies and Characterization
Derivatives of thiazole-5-carboxylate are a subject of intense research for their potential as enzyme inhibitors. The thiazole scaffold is a key component in many clinically used drugs and is known to modulate the activity of various enzymes. rsc.org
Monoacylglycerol Lipase (MAGL) Inhibitors: In the search for anticancer agents, 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated as inhibitors of MAGL, an enzyme involved in pro-tumorigenic signaling. nih.gov Some of these compounds have shown potent inhibition with IC50 values in the nanomolar range. nih.gov
Xanthine (B1682287) Oxidase (XO) Inhibitors: Substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been developed as inhibitors of xanthine oxidase, an enzyme implicated in gout and hyperuricemia. nih.gov Certain derivatives with specific substitutions, such as a fluoro or chloro group, demonstrated excellent inhibitory activity. nih.gov
Kinesin HSET (KIFC1) Inhibitors: A high-throughput screen identified a 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivative as a micromolar inhibitor of the HSET motor protein, a target in cancer therapy. nih.gov Further optimization led to compounds with nanomolar potency that are competitive with ATP. nih.gov
| Enzyme Target | Thiazole Derivative Class | Key Finding | Therapeutic Area |
|---|---|---|---|
| Monoacylglycerol Lipase (MAGL) | 2-amino-4-methylthiazole-5-carboxylates | Potent inhibition with IC50 values as low as 0.037 µM. | Cancer |
| Xanthine Oxidase (XO) | 2-benzamido-4-methylthiazole-5-carboxylic acids | IC50 values in the sub-micromolar range (e.g., 0.57 µM). | Gout, Hyperuricemia |
| Kinesin HSET (KIFC1) | 2-(3-benzamidopropanamido)thiazole-5-carboxylates | Progression from micromolar hit to nanomolar inhibitors. | Cancer |
| Falcipain-2 and Falcipain-3 | Thiazolyl benzenesulfonamide-5-carboxylates | Promising inhibitory potential against P. falciparum enzymes. | Malaria |
Receptor Binding Investigations and Ligand Interactions
The thiazole moiety is a crucial pharmacophore that can interact with various biological receptors. nih.govnih.gov The nitrogen atom of the imine group in thiazole-based Schiff bases, for example, is suggested to form hydrogen bonds with the active centers of cellular components, thereby interfering with normal cell processes. nih.gov
In the context of antimalarial drug development, novel thiazole derivatives of substituted benzenesulfonamide (B165840) carboxylate have been designed and studied. researchgate.net Molecular docking studies have shown that these compounds have a remarkable binding affinity for the falcipain-2 and falcipain-3 enzymes of P. falciparum. researchgate.net Molecular dynamics simulations further confirmed the potential of these compounds by demonstrating the formation of stable receptor-ligand interactions. researchgate.net These findings suggest that thiazolyl benzenesulfonamide-5-carboxylates are promising candidates for further evaluation as antimalarial lead molecules. researchgate.net
Elucidation of Complex Biochemical Pathways and Their Modulation
The therapeutic potential of thiazole derivatives, including those derived from this compound, is deeply rooted in their ability to interact with and modulate complex biochemical pathways. Researchers have employed these compounds as molecular probes to unravel the intricacies of various signaling cascades, particularly in oncology and neurodegenerative diseases. Through techniques like molecular docking and quantum chemical studies, scientists can explore the molecular mechanisms that govern the biotransformation of these compounds and their interactions with cellular targets. researchgate.netijprajournal.com
One significant area of investigation is the modulation of pathways involved in cancer metastasis. For instance, certain thiazole derivatives have been identified as modulators of the fascin (B1174746) pathway, which is crucial for cancer cell migration and invasion. nih.gov By utilizing cell-based assays, researchers can screen libraries of thiazole compounds to identify those that can alter specific cellular phenotypes, thereby uncovering novel therapeutic targets. nih.gov Similarly, derivatives have been shown to regulate angiogenesis signaling pathways, a critical process for tumor growth and survival. nih.gov
In the context of neurodegenerative diseases like Alzheimer's, thiazole-based derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and glycogen (B147801) synthase kinase-3β (GSK-3β). youtube.com The inhibition of these enzymes represents a promising strategy for treatment, and structural modifications of the thiazole scaffold are being explored to optimize inhibitory activity and reduce potential toxicity. youtube.com For example, the replacement of certain moieties, like the acridine (B1665455) group in some older inhibitors, with thiazolidine (B150603) structures is a current area of research aimed at improving the safety profile of these potential drugs. youtube.com
The biotransformation of thiazole-containing drugs is another critical aspect of understanding their biochemical impact. Studies using quantum chemical hybrid DFT (Density Functional Theory) have shed light on how these compounds are metabolized by cytochrome P450 (CYP) enzymes. researchgate.netijprajournal.com This research has detailed the formation of reactive metabolites like epoxides and oxides, calculating the energy barriers for these metabolic reactions. researchgate.netijprajournal.com Understanding these transformation pathways is essential, as the resulting metabolites can be highly electrophilic and may form covalent bonds with cellular macromolecules, leading to potential toxicity. researchgate.netijprajournal.com
Analytical Methodologies and Thiazole Derivative Quantification
The advancement of research and manufacturing involving thiazole derivatives is critically dependent on robust analytical methodologies for their detection, quantification, and characterization.
Development of Detection and Quantification Techniques for Thiazole Derivatives
A suite of sophisticated analytical techniques is employed for the identification and quantification of thiazole derivatives. Structural elucidation of newly synthesized compounds, including derivatives of this compound, routinely relies on methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). mdpi.comnih.govmdpi.com For unambiguous structural confirmation, single-crystal X-ray analysis is often utilized. mdpi.comnih.gov
For quantitative analysis, chromatographic techniques are paramount. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with UV detection, is a widely used method for determining the concentration of thiazole derivatives. researchgate.net Capillary Zone Electrophoresis (CZE) offers another powerful separation technique for these compounds. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool, especially for volatile or semi-volatile thiazole derivatives, providing both separation and identification. nih.govnih.govmdpi.com These methods are validated to ensure linearity, accuracy, and precision, with defined limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net
Below is a table summarizing the application of various analytical techniques for the quantification of different thiazole derivatives.
| Analytical Technique | Analyte(s) | Matrix / Solvent | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Reference |
| HPLC-UV | 2-Mercaptothiazole | Acetonitrile-acetate buffer | 0.47–11.72 | 0.45 | researchgate.net |
| HPLC-UV | 2-Mercapto-5-methyl-1,3,4-thiadiazole | Acetonitrile-acetate buffer | 0.53–13.22 | 0.50 | researchgate.net |
| CZE-UV | 2-Mercaptothiazole | Borate buffer | 1.17–93.75 | 1.10 | researchgate.net |
| CZE-UV | 3-Mercapto-1,2,4-triazole | Borate buffer | 1.01–101.13 | 0.96 | researchgate.net |
| GC-MS | Triazole Pesticides (e.g., Tebuconazole) | Cow Milk (after extraction) | Not specified | 4-58 (µg/L) | nih.gov |
UV-Visible spectroscopy is another fundamental technique used not only for quantification but also for studying the electronic properties of these compounds. researchgate.netnih.gov The absorption spectra can be influenced by the solvent and the presence of other substances, an effect known as solvatochromism, which can be harnessed for specific analytical applications. researchgate.netnih.gov
Contributions to Quality Control and Regulatory Compliance in Chemical Processes
Analytical methodologies are the bedrock of quality control (QC) and regulatory compliance in the synthesis and manufacturing of pharmaceutical ingredients, including thiazole derivatives. The control of impurities is a critical issue for regulatory bodies such as the ICH and USFDA. rroij.comnih.gov Impurity profiling—the identification, characterization, and quantification of impurities in bulk drugs and pharmaceutical formulations—is a mandatory part of the drug development and approval process. rroij.commedwinpublishers.com
The presence of impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can affect the safety and efficacy of the final drug product. ijprajournal.commedwinpublishers.com Therefore, highly sensitive and specific analytical methods are required to detect and quantify these impurities, often at levels as low as 0.1%. nih.govbohrium.com
Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), GC-MS, and increasingly, Ultra-Performance Liquid Chromatography (UPLC), are the workhorses of impurity profiling. ijprajournal.comrroij.com These methods allow for the separation of the active pharmaceutical ingredient (API) from its related impurities, followed by their identification and quantification. ijprajournal.com For instance, a reversed-phase HPLC method can be developed and validated for the routine quality control analysis of a drug substance and its impurities. rroij.com
The data generated from these analytical techniques are essential for:
Process Control: Monitoring the synthesis of thiazole derivatives to ensure consistency and minimize the formation of impurities. The Hantzsch thiazole synthesis, a common method, can be monitored to ensure the reaction goes to completion and the desired product precipitates with high purity. youtube.comorganic-chemistry.org
Stability Testing: Assessing how the quantity of impurities in a drug product changes over time under various environmental conditions.
Batch Release: Ensuring that each batch of a manufactured thiazole-based API meets the stringent purity specifications set by regulatory authorities before it can be used in a final drug product. rroij.com
The development of robust analytical methods ensures that pharmaceutical products containing thiazole derivatives are safe, effective, and of high quality, meeting the rigorous standards of global regulatory agencies. nih.govbohrium.com
Structure Activity Relationship Sar Studies of Methyl 2 Bromothiazole 5 Carboxylate Derivatives
Influence of Thiazole (B1198619) Ring Substitution on Biological Activity Profiles
The substitution pattern on the thiazole ring is a key determinant of the biological activity of its derivatives. Research has consistently shown that the nature and position of substituents can dramatically influence the pharmacological profile of these compounds. tandfonline.comnih.gov
For instance, in a series of 2,5-disubstituted thiazole derivatives, the presence of a nonpolar, hydrophobic moiety at the 2-position of the thiazole and an ethylidenehydrazine-1-carboximidamide group at the 5-position was found to be advantageous for antibacterial activity. nih.gov Further studies on thiazole derivatives have highlighted the importance of substitutions at the 2- and 4-positions, which can confer a wide range of biological properties, including anticancer and antimicrobial effects. tandfonline.com
The introduction of different aryl groups to the thiazole ring can also modulate activity. For example, in a series of N-(4-(2-phenylthiazol-4-yl)phenyl)-2-(piperazin-1-yl)acetamide derivatives, the antifungal activity was more pronounced than the antibacterial activity. nih.gov Specific substitutions on the phenyl ring, such as in compounds 1a , 1b , 1e , and 1f , resulted in antifungal activity equipotent to the reference drug ketoconazole (B1673606) against Candida albicans. nih.gov
Table 1: Antifungal Activity of N-(4-(2-phenylthiazol-4-yl)phenyl)-2-(piperazin-1-yl)acetamide Derivatives
| Compound | Substituent | Organism | MIC (μg/mL) | Reference Drug (Ketoconazole) MIC (μg/mL) |
|---|---|---|---|---|
| 1a | - | C. albicans | 50 | 50 |
| 1b | - | C. albicans | 50 | 50 |
| 1d | - | C. glabrata | 50 | 50 |
| 1e | - | C. albicans | 50 | 50 |
| 1f | - | C. albicans | 50 | 50 |
Source: Yurttas et al. nih.gov
Furthermore, modifications to the nitrogen atom of the thiazole ring itself can have a profound impact. In a study of thiazole derivatives as inhibitors of cancer cell migration, substitution on the thiazole nitrogen with different alkyl chains was investigated. acs.orgnih.gov Changing an N-methyl group to an N-ethyl group led to a significant decrease in antimigration activity, whereas an n-propyl substitution resulted in similar potency to the original compound. acs.orgnih.gov
Impact of Bromine and Ester Group Modifications on Reactivity and Biological Interactions
The bromine atom at the 2-position and the methyl carboxylate group at the 5-position of methyl 2-bromothiazole-5-carboxylate are critical for its reactivity and potential biological interactions. The bromine atom, being a good leaving group, makes this position susceptible to various nucleophilic substitution and cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. researchgate.net
Decarboxylative bromination is a known reaction for electron-rich aromatic and heteroaromatic acids, which can be a route to synthesize 5-bromo substituted thiazoles. researchgate.net The ester group at the 5-position can also serve as a leaving group in certain reactions, providing another avenue for structural modification. researchgate.net
The electronic nature of the substituents at these positions plays a significant role. For example, in a series of hydrazinylthiazole-5-carbaldehydes, compounds with strong electron-donating substituents on an attached aryl ring showed excellent α-amylase inhibitory activity, suggesting their potential as anti-diabetic agents. nih.gov This highlights how modifications that alter the electronic properties of the molecule can directly influence its biological function.
While specific SAR studies on the direct modification of the bromine and ester groups of this compound are not extensively detailed in the provided context, the general principles of thiazole chemistry suggest that these modifications would have a substantial impact. For instance, replacing the bromine with other halogens or different functional groups would alter the molecule's polarity, size, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets. Similarly, hydrolysis of the ester to a carboxylic acid or its conversion to an amide would introduce new functional groups capable of different biological interactions. researchgate.net
Comparative Analysis with Structurally Related Thiazole Analogs in Biological Contexts
For example, a comparison between thiazole and benzothiazole (B30560) derivatives reveals that the fusion of a benzene (B151609) ring to the thiazole core can significantly alter biological activity. benthamscience.com In a study of biphenylthiazole analogues, modifications aimed at enhancing anti-MRSA activity showed that the presence of a hydrophobic region around the pyrimidine (B1678525) position-2 was unfavorable. nih.gov
A comparative study of thiazole derivatives as antimigration agents revealed that the position of a methyl substitution was critical. acs.orgnih.gov An analogue with an amide N-methyl substitution displayed significantly greater toxicity and antimigration activity than one with a thiazole N-methyl group. acs.orgnih.gov Furthermore, chlorine substitution at the meta position of a thiazole phenyl ring was found to be far superior to substitution at the ortho position. acs.orgnih.gov
Table 2: Comparative Antimigration Activity of Thiazole Derivatives
| Compound | Modification | IC50 (μM) |
|---|---|---|
| 14k | - | >25 |
| 16g | Amide N-methyl substitution | 0.312 |
| 15l | Thiazole N-methyl substitution | 0.758 |
Source: Anonymous. acs.orgnih.gov
These examples underscore the importance of a holistic approach to SAR, considering not only the substituents on the thiazole ring but also the broader molecular context in which the thiazole scaffold is placed.
Theoretical and Computational Chemistry Investigations of Methyl 2 Bromothiazole 5 Carboxylate
Molecular Dynamics Simulations for Predicting Compound Behavior in Biological Systems
Molecular Dynamics (MD) simulations are a cornerstone of computational biology, used to model the physical movements of atoms and molecules over time. semanticscholar.orgbas.bg These simulations provide detailed information on the fluctuations and conformational changes of biomolecules, such as proteins and nucleic acids, and how they interact with ligands like Methyl 2-bromothiazole-5-carboxylate. bas.bg The primary goal is to capture the dynamic nature of these systems, which is often crucial for their biological function. semanticscholar.orgntu.edu.sg
MD simulations are widely employed to investigate protein-ligand binding, protein folding, and the effects of molecular interactions on the stability of biological complexes. embopress.orgsemanticscholar.org For a compound such as this compound, which is utilized in biochemical research for studies on enzyme inhibition and receptor binding, MD simulations can elucidate its mechanism of action. chemimpex.com By placing the compound in a simulated biological environment (e.g., solvated with water, at physiological temperature and pressure), researchers can observe how it binds to a target protein, the stability of the resulting complex, and the specific atomic interactions that govern the binding event.
For instance, a simulation could track key metrics like the Root Mean Square Deviation (RMSD) to assess the stability of the protein-ligand complex, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding, and the number of hydrogen bonds formed over the simulation trajectory. A study on morpholine-derived thiazoles, for example, used a 150 ns MD simulation to confirm the stability of the ligand within the active site of the carbonic anhydrase-II enzyme. nih.gov
Below is a representative table illustrating the type of data that can be generated from an MD simulation of a ligand-protein complex.
| Simulation Metric | Description | Typical Value/Observation |
|---|---|---|
| RMSD (Å) | Measures the average deviation of atomic positions, indicating the stability of the complex. | Low, stable plateau below 2.5 Å suggests a stable binding pose. |
| RMSF (Å) | Indicates the fluctuation of individual amino acid residues around their average position. | Lower fluctuations in the binding site residues suggest stabilization upon ligand binding. |
| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and protein over time. | Consistent formation of specific hydrogen bonds indicates key interactions for binding affinity. |
| Binding Free Energy (kcal/mol) | Calculated using methods like MM/PBSA or MM/GBSA to estimate the binding affinity. | A negative value indicates favorable binding. |
In Silico Approaches for Drug Design and Receptor-Ligand Interaction Modeling
In silico methods, which encompass a range of computational techniques, are integral to modern drug design and discovery. These approaches allow for the rapid screening of virtual compound libraries and the detailed analysis of receptor-ligand interactions, saving significant time and resources compared to traditional high-throughput screening. For thiazole (B1198619) derivatives, these techniques have been successfully applied to identify and optimize potential therapeutic agents. nih.govnih.govresearchgate.net
Molecular docking is a primary in silico tool used to predict the preferred orientation of a ligand when bound to a receptor. This helps in understanding the binding mode and affinity. For example, in a study on 4-methylthiazole-5-carboxylic acid derivatives, molecular docking was used to investigate their binding modes with the MUC1 oncoprotein, a target in breast cancer therapy. nih.govresearchgate.net Similarly, docking studies of 5-methylthiazole (B1295346) conjugates against the COX-1 enzyme helped to explain their anti-inflammatory inhibition profile by identifying key hydrogen bonds and hydrophobic interactions with active site residues like Arg120 and Tyr355. mdpi.com
Another powerful in silico method is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net By analyzing the physicochemical properties of a series of compounds, a mathematical model can be built to predict the activity of new, unsynthesized molecules. For derivatives of 4-methylthiazole-5-carboxylic acid, QSAR properties were determined to help understand what structural features were most important for their anti-cancer activity. nih.govresearchgate.net
The table below summarizes findings from docking studies on related thiazole compounds, illustrating the specific interactions that are typically identified.
| Thiazole Derivative Class | Protein Target | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 5-Methylthiazole-Thiazolidinone | COX-1 | Arg120, Tyr355 | Hydrogen Bond |
| 5-Methylthiazole-Thiazolidinone | COX-1 | Val116, Ala527, Leu352 | Hydrophobic |
| Morpholine-derived Thiazole | Carbonic Anhydrase-II | Trp5, Thr199 | Hydrogen Bond |
| Morpholine-derived Thiazole | Carbonic Anhydrase-II | Pro202, Leu198, Val143 | Hydrophobic |
These in silico approaches are crucial for rational drug design, allowing researchers to modify structures like this compound to enhance binding affinity and selectivity for a specific biological target. nih.gov
Computational Analysis of Reaction Mechanisms and Pathway Energetics
Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for a detailed analysis that complements experimental studies. smu.edu For a compound like this compound, understanding its synthesis pathway at a molecular level is crucial for optimizing reaction conditions and improving yields. The traditional synthesis of this compound involves a diazotization reaction of 2-aminothiazole-5-carboxylic acid methyl ester. guidechem.com
Computational methods can be used to model this entire reaction. Techniques like the Unified Reaction Valley Approach (URVA) can analyze the chemical conversion from reactants to products, identifying transition states, intermediates, and the energetic barriers between them. smu.edu By calculating the energy profile along the reaction coordinate, researchers can determine the rate-limiting step and understand how factors like temperature, solvents, or catalysts influence the reaction's efficiency. smu.edu
For the synthesis of this compound, a computational study could investigate the key steps of the diazotization and subsequent substitution reaction. guidechem.com This would involve:
Modeling the formation of the diazonium salt from the amine precursor.
Calculating the energy barrier for the release of nitrogen gas.
Simulating the attack of the bromide ion to form the final product.
Such an analysis would reveal the precise geometry of the transition states and the energetics of each step, providing a theoretical basis for the experimentally optimized conditions, such as maintaining a reaction temperature of 0-5°C. guidechem.com
The following table outlines the parameters that would be investigated in a computational study of this reaction mechanism.
| Computational Parameter | Significance in Reaction Analysis | Application to Synthesis |
|---|---|---|
| Transition State (TS) Energy | Determines the activation energy (energy barrier) of a reaction step. | Identifies the rate-limiting step and helps explain why specific temperatures are required. |
| Reaction Enthalpy (ΔH) | Indicates whether a reaction step is exothermic (releases heat) or endothermic (absorbs heat). | Provides insight into the overall energy balance of the synthesis. |
| Intermediate Stability | Calculates the energy of any intermediate species formed during the reaction. | Assesses the stability of the crucial diazonium salt intermediate. guidechem.com |
| Solvent Effects | Models how the solvent interacts with reactants, intermediates, and transition states. | Helps to rationalize the choice of solvent system for the reaction. |
By combining experimental findings with these computational analyses, a comprehensive understanding of the reaction mechanism and pathway energetics can be achieved. smu.edu
Future Research Directions and Translational Outlook for Methyl 2 Bromothiazole 5 Carboxylate
Development of Novel Synthetic Routes for Sustainable Production
One improved approach involves a one-pot method starting from β-methyl methoxyacrylate. This route avoids the use of highly lachrymatory α-haloacetates and circumvents the need to isolate unstable intermediates, thereby simplifying the operational procedure and increasing the yield. guidechem.com The subsequent conversion of the resulting 2-aminothiazole (B372263) derivative to the 2-bromo-thiazole compound is typically achieved through a diazotization-bromination reaction, for which various reagents have been explored to optimize yield and simplify purification. guidechem.com
Future research will likely focus on further refining these processes to align with green chemistry principles. This includes the exploration of:
Catalytic Systems: Developing novel catalysts that can facilitate the cyclization and bromination steps with higher efficiency and selectivity, reducing the need for stoichiometric reagents.
Alternative Solvents: Investigating the use of greener solvents to replace traditional organic solvents like dioxane. guidechem.com
Flow Chemistry: Adapting the synthesis to continuous flow reactors, which can offer better control over reaction parameters, improve safety, and allow for easier scalability.
| Method | Starting Materials | Key Features | Challenges / Areas for Improvement |
|---|---|---|---|
| Traditional Method | α-haloacetate, Ethyl formate (B1220265), Thiourea (B124793) | Multi-step process involving cyclization. guidechem.com | Use of tear-inducing raw materials; unstable intermediates; difficult to control; low overall yield. guidechem.com |
| Improved One-Pot Method | β-methyl methoxyacrylate, N-bromosuccinimide (NBS), Thiourea | Avoids lachrymatory reagents and isolation of unstable intermediates; simplified operation and higher yield. guidechem.com | Further optimization of diazotization-bromination step; reduction of waste. guidechem.com |
Expanded Scope in Catalytic Transformations for Complex Molecular Architectures
The presence of a bromine atom at the 2-position of the thiazole (B1198619) ring makes Methyl 2-bromothiazole-5-carboxylate an excellent substrate for a variety of catalytic cross-coupling reactions. These transformations are fundamental to building complex molecular scaffolds from simpler precursors.
A significant application is its use in Suzuki coupling reactions. For instance, it has been reacted with boronic acid pinacol (B44631) esters to synthesize key intermediates for pharmaceutical compounds. guidechem.com This highlights the utility of the C-Br bond in forming new carbon-carbon bonds.
Future research is expected to broaden the scope of its catalytic applications, including:
Sonogashira Coupling: Utilizing the C-Br bond to introduce alkyne moieties, creating precursors for novel materials and biologically active molecules.
Buchwald-Hartwig Amination: Forming carbon-nitrogen bonds by coupling with various amines, a crucial step in the synthesis of many pharmaceuticals.
Heck and Stille Couplings: Exploring its reactivity in other palladium-catalyzed reactions to create diverse and complex molecular architectures.
The ability to selectively functionalize the C-Br bond while retaining the ester group (or vice versa) provides a powerful strategy for the stepwise construction of highly decorated thiazole derivatives.
Innovative Applications in Emerging Bioactive Compound Development
The thiazole ring is a well-established pharmacophore present in numerous bioactive compounds. guidechem.com this compound serves as a critical starting material for the synthesis of new therapeutic agents and agrochemicals. chemimpex.com
Its applications include:
Antimicrobial Agents: It is a key intermediate in the synthesis of potential antifungal and antibacterial compounds. chemimpex.com The thiazole nucleus is a core component of many antimicrobial drugs.
Agrochemicals: The compound is used to create fungicides and herbicides, contributing to agricultural innovation and crop protection. chemimpex.com
Kinesin HSET Inhibitors: In oncology research, derivatives of the related ethyl 2-aminothiazole-5-carboxylate have been used to develop potent and selective inhibitors of the human kinesin HSET (KIFC1), a target for cancer therapy. nih.gov This demonstrates the value of the thiazole-5-carboxylate scaffold in medicinal chemistry. nih.gov
Anti-gout Medication: The related compound, Ethyl 2-bromothiazole-5-carboxylate, is a precursor in the synthesis of Febuxostat, an effective drug for treating gout. guidechem.com
Future research will focus on using this building block to access novel chemical space and develop next-generation bioactive molecules. The ability to easily modify the structure via the bromo and ester groups allows for the creation of large libraries of compounds for high-throughput screening against new biological targets. chemimpex.comnih.gov
| Compound Class / Target | Application Area | Role of Thiazole Intermediate | Reference |
|---|---|---|---|
| Antimicrobial Agents | Pharmaceuticals | Core scaffold for generating molecules with potential antibacterial and antifungal activity. | chemimpex.com |
| Fungicides / Herbicides | Agrochemicals | Serves as an intermediate for crop protection products. | chemimpex.com |
| HSET (KIFC1) Inhibitors | Oncology | The thiazole-5-carboxylate core is a key structural element for inhibitors targeting this cancer-related motor protein. | nih.gov |
| Febuxostat Precursors | Pharmaceuticals (Anti-gout) | Used in the synthesis of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. | guidechem.com |
Integration in Advanced Functional Material Design and Characterization
Beyond its biological applications, this compound holds potential for the development of advanced functional materials. chemimpex.com Its distinct reactive sites—the C-Br bond and the methyl ester—make it a versatile monomer for creating specialty polymers and materials with tailored properties. chemimpex.com
The thiazole heterocycle is known for its electronic properties and is a component in some conductive polymers and organic electronics. Future research directions in materials science could involve:
Conductive Polymers: Incorporating the thiazole unit into polymer backbones via cross-coupling reactions to create materials for applications in sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs).
Functional Surfaces: Grafting the molecule onto surfaces through either the bromo or ester group to modify surface properties, such as creating biocompatible coatings or surfaces with specific binding capabilities.
Biochemical Probes: Researchers utilize this compound in studies of enzyme inhibition and receptor binding. chemimpex.com This can be extended to the design of functional materials like biosensors, where the thiazole moiety acts as a recognition element or signaling component.
The integration of this compound into material design offers a pathway to novel materials that bridge the gap between biological function and electronic or physical performance.
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Parameter | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Catalyst | H₂SO₄ | 70% | 91.4% |
| Solvent | Methanol | — | — |
| Purification | EtOAc/hexane (1:4) | — | — |
Basic: How is this compound characterized?
Methodological Answer:
Key characterization techniques include:
- NMR Spectroscopy : Confirm substitution patterns (e.g., thiazole ring protons and methyl ester groups).
- HRMS : Verify molecular weight (e.g., [M+H]+ = 222.06 for C₅H₄BrNO₂S) .
- HPLC : Assess purity (e.g., 91.4% purity via method I, tR = 5.33 min) .
Advanced: How can cross-coupling reactions involving this compound be optimized?
Methodological Answer:
The bromine substituent enables Suzuki-Miyaura couplings. An optimized protocol includes:
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (10 mol%).
- Base : 2 M Na₂CO₃ (4.7 mL, 9.5 mmol) in DMF/H₂O.
- Conditions : Stir at 80–100°C for 12–24 hours.
Yield improvements are achieved by optimizing ligand choice (e.g., biphenyl ligands) and solvent polarity .
Q. Table 2: Cross-Coupling Optimization Parameters
| Parameter | Standard Protocol | Optimized Protocol |
|---|---|---|
| Catalyst loading | 10 mol% Pd(PPh₃)₄ | 5 mol% Pd(OAc)₂ |
| Solvent | DMF/H₂O | Toluene/EtOH |
| Reaction time | 24 hours | 12 hours |
Advanced: How to address low yields in esterification steps?
Methodological Answer:
Low yields often arise from incomplete esterification or side reactions. Mitigation strategies:
- Catalyst Screening : Replace H₂SO₄ with p-toluenesulfonic acid (PTSA) or thionyl chloride (SOCl₂) for milder conditions.
- Reaction Monitoring : Use TLC (Rf = 0.33 in EtOAc/hexane 1:4) to track progress .
- Purification : Employ gradient elution in column chromatography to separate ester byproducts.
Advanced: How to analyze contradictory data in bromine reactivity studies?
Methodological Answer:
Discrepancies in bromine reactivity (e.g., unexpected substitution patterns) can be resolved via:
- Computational Modeling : DFT studies to evaluate electronic effects of the thiazole ring on C-Br bond polarization.
- Isotopic Labeling : Use ²H or ¹³C isotopes to trace reaction pathways.
- Byproduct Analysis : LC-MS to identify impurities (e.g., debrominated species) affecting yields .
Advanced: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
